molecular formula C18H11NO B15341230 Benz(c)acridine-7-carboxaldehyde CAS No. 3301-75-5

Benz(c)acridine-7-carboxaldehyde

Cat. No.: B15341230
CAS No.: 3301-75-5
M. Wt: 257.3 g/mol
InChI Key: HKQQQSBJRUTJNW-UHFFFAOYSA-N
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Description

Benz©acridine-7-carboxaldehyde is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a heterocyclic organic compound that contains nitrogen. Benz©acridine-7-carboxaldehyde is known for its aromatic structure and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz©acridine-7-carboxaldehyde typically involves the formation of the acridine ring system followed by the introduction of the carboxaldehyde group at the 7th position. One common method includes the use of electrophilic condensation reactions to form the acridine ring. Modern synthetic methods may involve Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions .

Industrial Production Methods

Industrial production of Benz©acridine-7-carboxaldehyde may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize recyclable polymeric acid-base catalysis and other efficient catalytic processes to optimize the production .

Chemical Reactions Analysis

Types of Reactions

Benz©acridine-7-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benz©acridine-7-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benz©acridine-7-carboxaldehyde involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription. The compound’s planar aromatic structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz©acridine-7-carboxaldehyde is unique due to the presence of the carboxaldehyde group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This functional group allows for specific interactions with biological molecules and enables the compound to participate in a variety of chemical reactions .

Properties

CAS No.

3301-75-5

Molecular Formula

C18H11NO

Molecular Weight

257.3 g/mol

IUPAC Name

benzo[c]acridine-7-carbaldehyde

InChI

InChI=1S/C18H11NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-11H

InChI Key

HKQQQSBJRUTJNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=O

Origin of Product

United States

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